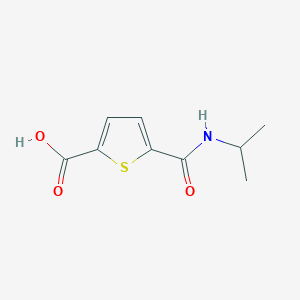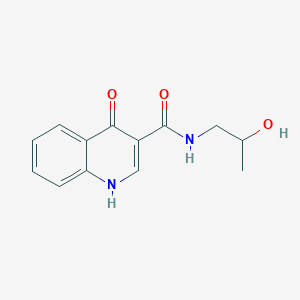
N-(3-methylcyclohexyl)thian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylcyclohexyl)thian-4-amine, commonly known as TMA-4, is a synthetic hallucinogenic drug that belongs to the family of amphetamines. It was first synthesized in the 1990s and has gained popularity in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
TMA-4 acts as a serotonin agonist, which means it binds to serotonin receptors in the brain and stimulates their activity. This leads to an increase in serotonin levels, which is associated with improved mood, decreased anxiety, and reduced stress levels. TMA-4 also has a mild stimulant effect, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
TMA-4 has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, energy, and focus. TMA-4 also has a mild hallucinogenic effect, which may be responsible for its potential therapeutic applications in treating mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-4 has several advantages for lab experiments, including its unique chemical structure, potential therapeutic applications, and mild stimulant and hallucinogenic effects. However, TMA-4 is a controlled substance and is not readily available for research purposes. Additionally, TMA-4 has not been extensively studied, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for TMA-4 research, including its potential therapeutic applications in treating mental health disorders, its effects on neurotransmitter systems in the brain, and its potential as a tool for studying the brain's serotonin receptors. Further research is needed to fully understand the potential benefits and risks of TMA-4 and its potential as a therapeutic agent.
Méthodes De Synthèse
TMA-4 is synthesized by reacting 3-methylcyclohexylamine with thionyl chloride and then treating the resulting product with 4-bromo-2,5-dimethoxyphenylacetone. This process produces TMA-4 as a white crystalline powder with a melting point of 238-240°C.
Applications De Recherche Scientifique
TMA-4 has been studied for its potential therapeutic applications in treating various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that TMA-4 has a unique chemical structure that allows it to interact with serotonin receptors in the brain, which may lead to the alleviation of symptoms associated with these disorders.
Propriétés
IUPAC Name |
N-(3-methylcyclohexyl)thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRJRKRVAHPYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)


![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)



![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
